1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
. This code provides a detailed description of the molecule’s structure.
This compound falls under the category of small organic molecules with potential therapeutic applications. It is a derivative of pyrrolopyrimidine, which has been studied for various biological activities, including anti-inflammatory properties.
The synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps that typically include:
The reaction conditions often involve inert atmospheres and controlled temperatures to ensure high yields and minimize side reactions.
The molecular structure of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be described as follows:
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products.
The mechanism of action for N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is closely related to its role as an inhibitor in certain biological pathways:
This mechanism highlights its potential therapeutic applications in treating autoimmune conditions.
The physical and chemical properties of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine are crucial for its application in pharmaceuticals:
These properties influence how the compound can be formulated into drug products for clinical use.
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific applications:
The compound N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a complex heterocyclic architecture comprising two fused ring systems: a 7H-pyrrolo[2,3-d]pyrimidine core and a (3R,4R)-4-methylpiperidine moiety. The IUPAC name systematically describes this structure, beginning with the tertiary amine linkage ("N-methyl-N-...amine"), followed by the piperidine substituent at position 3, and culminating in the pyrrolopyrimidine system [3] [7]. The molecular formula is C₁₃H₁₉N₅, with a molecular weight of 245.33 g/mol for the free base [3] [6]. The SMILES notation (C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3
) encodes the stereochemistry and connectivity, confirming the attachment of the methylated piperidinyl nitrogen to the pyrimidine's C4 position [3] [6].
Table 1: Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Molecular Formula | C₁₃H₁₉N₅ |
Molecular Weight | 245.33 g/mol |
CAS Registry Number | 477600-74-1 (free base) |
SMILES (Isomeric) | C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3 |
The (3R,4R) designation indicates two chiral centers within the piperidine ring, both with R configuration. This stereochemistry arises from the methyl group at C4 and the amine linkage at C3, creating a trans-disubstituted piperidine scaffold [2] [6]. The (3R,4R) diastereomer exhibits distinct conformational behavior: the equatorial orientation of the C4 methyl group minimizes steric strain, while the tertiary amine at C3 adopts an axial position to facilitate hydrogen bonding with the pyrrolopyrimidine system. Computational models indicate that this configuration stabilizes the molecule via intramolecular interactions, reducing the ring flip energy barrier by 1.8 kcal/mol compared to the (3S,4S) counterpart [6]. The stereochemical integrity is crucial for biological recognition, as related (3R,4R)-configured analogs serve as intermediates in kinase inhibitors like tofacitinib [4].
Table 2: Stereochemical Impact on Molecular Properties
Chiral Center | Stereochemical Role | Conformational Effect |
---|---|---|
C3 (R) | Tertiary amine attachment point | Axial orientation; H-bond donor capacity |
C4 (R) | Methyl substituent | Equatorial orientation; steric shielding |
NMR Spectroscopy: ¹H NMR analysis reveals distinctive signals: the piperidinyl methyl group appears as a doublet at δ 0.9–1.1 ppm, while the N-methyl protons resonate as a singlet at δ 3.0–3.2 ppm. The pyrrolopyrimidine system shows characteristic aromatic patterns: H5/C5 proton at δ 8.2 ppm (s, 1H) and H6/C6 at δ 6.5 ppm (dd, 1H). The piperidine ring protons display complex coupling due to diastereotopicity, with H3 methine protons at δ 3.5–3.7 ppm (m, 1H) and methylene protons (H2, H6) between δ 2.2–2.8 ppm [6] [7].
FTIR Spectroscopy: Key absorptions include N-H stretches at 3400–3250 cm⁻¹ (pyrrole NH), aromatic C=C/C=N at 1600–1580 cm⁻¹, and tertiary C-N stretches at 1220–1200 cm⁻¹. The absence of a broad peak above 3500 cm⁻¹ confirms the absence of primary amines, consistent with the N-methylated structure [4] [6].
Mass Spectrometry: High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 246.1702 (calc. 246.1710 for C₁₃H₂₀N₅⁺). Fragmentation pathways include loss of methylamine (m/z 203.1) and cleavage of the piperidine-pyrrolopyrimidine bond, yielding m/z 120.1 (protonated methylpiperidine) and m/z 147.1 (protonated 7H-pyrrolopyrimidin-4-amine) [6].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 0.9–1.1 ppm (d, 3H) | C4-methyl protons |
δ 3.0–3.2 ppm (s, 3H) | N-methyl protons | |
δ 8.2 ppm (s, 1H) | H5/C5 (pyrrolopyrimidine) | |
FTIR | 3400–3250 cm⁻¹ | N-H stretch (pyrrole) |
1600–1580 cm⁻¹ | Aromatic C=C/C=N | |
HRMS | m/z 246.1702 [M+H]⁺ | Protonated molecular ion |
While no experimental crystallographic data exists for this specific compound in the search results, computational models (DFT/B3LYP/6-31G) predict a *twisted boat conformation for the piperidine ring. The (3R,4R) configuration forces the bulky N-methylpyrrolopyrimidine group into a pseudo-axial orientation, creating a 75° dihedral angle between the piperidine and pyrrolopyrimidine planes [6]. Molecular dynamics simulations reveal two dominant conformers:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0